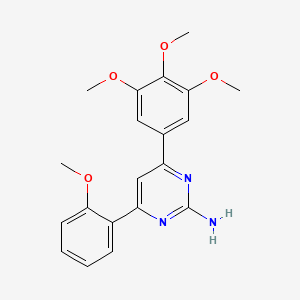

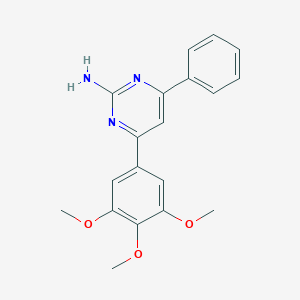

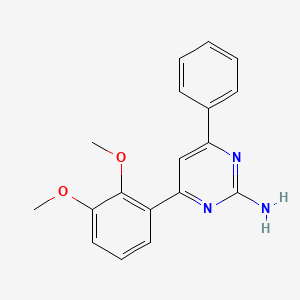

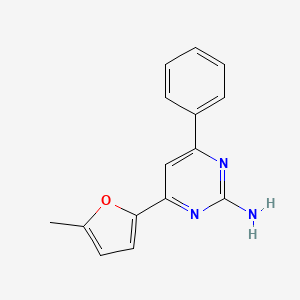

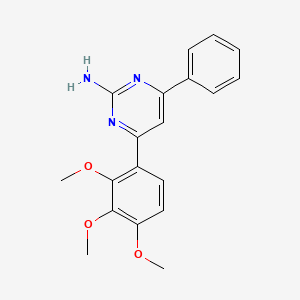

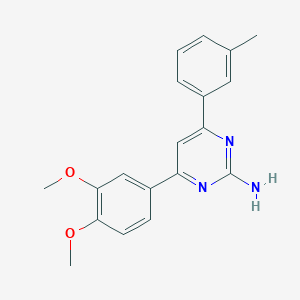

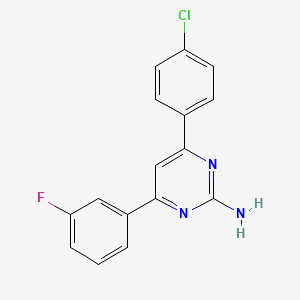

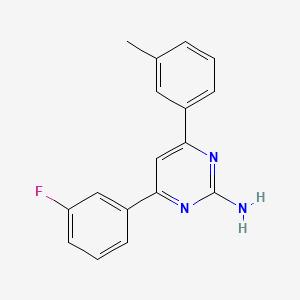

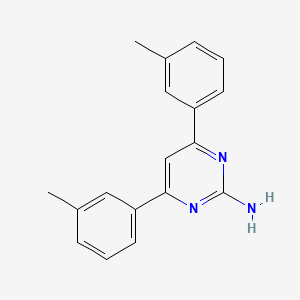

4,6-Bis(3-methylphenyl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves multistep processes. For instance, the synthesis of 2-aminopyrimidine derivatives involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another synthetic approach involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Mecanismo De Acción

Target of Action

The primary targets of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine are Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are the causative agents of sleeping sickness and malaria, respectively . Another potential target is Aurora kinase A (AURKA) , a serine/threonine protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it has been shown to inhibit the activity of AURKA, reducing its phosphorylation at Thr283 .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the G2/M phase . This disruption can lead to apoptosis, or programmed cell death .

Pharmacokinetics

One derivative of the compound has been shown to have good plasma stability and low risk of drug-drug interactions .

Result of Action

The inhibition of AURKA by this compound leads to a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . The compound’s effects on Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 include antitrypanosomal and antiplasmodial activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4,6-Bis(3-methylphenyl)pyrimidin-2-amine in laboratory experiments include its high yield, low cost, and ease of synthesis. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments, including its low solubility in aqueous solutions and its inability to form strong hydrogen bonds with biological targets.

Direcciones Futuras

The future directions of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine research include further investigation into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its potential uses in organic synthesis. Finally, further research is needed to develop improved synthesis methods and to develop more efficient catalysts for its use in laboratory experiments.

Métodos De Síntesis

4,6-Bis(3-methylphenyl)pyrimidin-2-amine can be synthesized in a two-step reaction. The first step involves the reaction of 4-methoxybenzaldehyde and 3-methylphenylhydrazine in the presence of sodium hydroxide to form 4-methylphenylhydrazone. The second step involves the reaction of 4-methylphenylhydrazone with ethyl chloroformate in the presence of sodium hydroxide to form this compound. The overall yield of this reaction is approximately 90%.

Aplicaciones Científicas De Investigación

4,6-Bis(3-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects. It has been used as a catalyst in a number of organic reactions, including aldol condensation, Knoevenagel condensation, and Michael addition reactions. It has also been studied for its potential use in drug discovery and development, as it has been shown to interact with a variety of biological targets, including enzymes and receptors.

Propiedades

IUPAC Name |

4,6-bis(3-methylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-12-5-3-7-14(9-12)16-11-17(21-18(19)20-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQZQDCHDUKYGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.